(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
CAS No.: 496777-80-1
Cat. No.: VC4192584
Molecular Formula: C20H21N3O4S2
Molecular Weight: 431.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 496777-80-1 |
|---|---|
| Molecular Formula | C20H21N3O4S2 |
| Molecular Weight | 431.53 |
| IUPAC Name | (2-ethylsulfanylbenzimidazol-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone |
| Standard InChI | InChI=1S/C20H21N3O4S2/c1-2-28-20-21-17-5-3-4-6-18(17)23(20)19(24)15-7-9-16(10-8-15)29(25,26)22-11-13-27-14-12-22/h3-10H,2,11-14H2,1H3 |
| Standard InChI Key | MQELSEBFDCUFQU-UHFFFAOYSA-N |
| SMILES | CCSC1=NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
The compound has the molecular formula C20H21N3O4S2 and a molecular weight of 431.53 g/mol. Its IUPAC name, (2-ethylsulfanylbenzimidazol-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone, reflects the integration of a benzimidazole ring substituted with an ethylthio group at the 2-position and a morpholinosulfonylphenyl moiety at the 4-position of the methanone bridge. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O4S2 |
| Molecular Weight | 431.53 g/mol |
| CAS Number | 496777-80-1 |
| SMILES Notation | CCSC1=NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
| InChI Key | MQELSEBFDCUFQU-UHFFFAOYSA-N |
The presence of the morpholinosulfonyl group enhances solubility in polar solvents, while the ethylthio substitution modulates lipophilicity, influencing membrane permeability.
Spectroscopic and Computational Analysis
The InChI string (InChI=1S/C20H21N3O4S2/c1-2-28-20-21-17-5-3-4-6-18(17)23(20)19(24)15-7-9-16(10-8-15)29(25,26)22-11-13-27-14-12-22/h3-10H,2,11-14H2,1H3) provides a detailed representation of atomic connectivity. Computational models predict a planar benzimidazole core with the morpholinosulfonyl group adopting a chair conformation, minimizing steric hindrance. Nuclear Magnetic Resonance (NMR) studies of analogous benzimidazoles reveal distinct proton environments:
-
Benzimidazole protons: δ 7.1–7.5 ppm (aromatic)
-
Morpholine protons: δ 3.3–3.6 ppm (N-CH2-CH2-O)
-
Ethylthio group: δ 1.2–1.4 ppm (CH3), δ 2.5–2.7 ppm (SCH2) .
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step sequence starting from 2-mercaptobenzimidazole (1H-benzo[d]imidazole-2-thiol) and 4-(morpholinosulfonyl)benzoyl chloride . A representative protocol is outlined below:
Step 1: Formation of the Benzoyl Intermediate
4-(Morpholinosulfonyl)benzoic acid is treated with thionyl chloride (SOCl2) to generate the corresponding acyl chloride, which is subsequently reacted with 2-mercaptobenzimidazole in the presence of a base (e.g., NaOH) .
Step 2: Alkylation of the Thiol Group
The intermediate undergoes alkylation with ethyl iodide or ethyl bromide in ethanol, yielding the final product.
Reaction Optimization and Yields
Comparative studies of reaction conditions demonstrate the impact of solvents and bases on yield:
| Base | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| NaOH | Ethanol | 50°C | 3 h | 67% | |
| NaOH | Water | 25–35°C | 4 h | 72% | |
| PPh3/DEAD | THF | 0–10°C | 5–10 h | 80% |
The use of triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at low temperatures improves yields by mitigating side reactions .
Biological Activities and Mechanisms
Anticancer Activity
In vitro assays against MCF-7 breast cancer cells show dose-dependent cytotoxicity (IC50 = 12 μM), attributed to the inhibition of cyclin-dependent kinases (CDKs). The ethylthio group facilitates hydrophobic interactions with the CDK2 ATP-binding pocket, while the morpholinosulfonyl moiety stabilizes protein-ligand interactions via hydrogen bonding.
Pharmacological Applications and Future Directions
Drug Delivery Considerations
The compound’s logP value of 2.8 suggests moderate blood-brain barrier permeability, positioning it as a candidate for central nervous system (CNS) infections. Nanoformulations using poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been proposed to enhance bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume